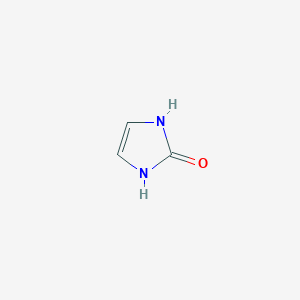

1,3-Dihydroimidazol-2-one

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-dihydroimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c6-3-4-1-2-5-3/h1-2H,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICIYIDUYNFPRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207910 | |

| Record name | 4-Imidazolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5918-93-4 | |

| Record name | 1,3-Dihydro-2H-imidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5918-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005918934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Imidazolin-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Imidazolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-imidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C658O375NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,3 Dihydroimidazol 2 One and Its Derivatives

Transition Metal-Catalyzed Cyclization Approaches

Transition metal catalysis has emerged as a powerful tool for the construction of the 1,3-dihydroimidazol-2-one ring system. Nickel and palladium catalysts, in particular, have demonstrated remarkable efficacy in facilitating key bond-forming events. These methods often proceed under mild conditions and exhibit broad functional group tolerance, making them highly valuable in organic synthesis.

Nickel-Catalyzed Cyclization of Amido-Nitriles for this compound Core Formation

A notable strategy for synthesizing the this compound core involves the nickel-catalyzed cyclization of amido-nitriles. This method is particularly effective for substrates with electron-deficient characteristics and proceeds through a sequence of metallation, proto-demetallation, and dehydrative cyclization. The use of nickel catalysts under mild conditions facilitates this transformation.

The mechanism of the nickel-catalyzed cyclization of amido-nitriles is a subject of detailed investigation. The proposed pathway involves several key steps:

Nickel Insertion: The process is initiated by the coordination of the nitrile group to the nickel catalyst, leading to the formation of a metallacycle intermediate.

Tautomerization: This intermediate then undergoes tautomerization to generate an enamine structure.

Cyclization: Finally, an intramolecular nucleophilic attack by the nitrogen of the enamine results in ring closure, yielding the desired imidazol-2-one core.

DFT calculations have provided insights into the energetics of this process, suggesting a higher energy barrier for nickel-mediated cyclization due to the formation of the metallacycle. Mechanistic studies also indicate that a Ni(I) species may be involved in the catalytic process. semanticscholar.orgrsc.org

Optimizing the catalyst and reaction conditions is crucial for achieving high regioselectivity and yield. Key strategies include:

Catalyst Tuning: While nickel is effective, exploring alternative transition-metal catalysts such as palladium or copper can improve regioselectivity. The choice of ligands, like N-heterocyclic carbenes (NHCs), also plays a critical role in the catalyst's performance and can influence the reaction pathway. nih.govnih.gov

Solvent Selection: The use of polar aprotic solvents, such as dimethylformamide (DMF), can enhance reaction rates by stabilizing the reaction intermediates.

Parameter Optimization: A systematic approach, like the design of experiments (DoE), can be employed to identify critical parameters such as temperature and catalyst loading to maximize the yield of the desired product.

Palladium-Catalyzed Dehydrogenative Condensation between Ureas and 1,2-Diols

An alternative and efficient route to 1,3-dihydroimidazol-2-ones involves the palladium-catalyzed dehydrogenative condensation of N,N'-disubstituted ureas and 1,2-diols. acs.orgacs.org This acceptorless dehydrogenative reaction is atom-economical and represents a green chemistry approach. acs.org

The use of heterogeneous palladium nanocatalysts has proven to be a robust and reusable system for this transformation. acs.orgacs.org Palladium nanoaggregates stabilized on an alumina (B75360) (Al₂O₃) matrix have shown particular promise. acs.orgacs.orgthieme-connect.com

Key findings regarding these nanocatalysts include:

Support Effect: The nature of the support material is critical. An alumina matrix with a high density of acid sites provides superior catalytic performance compared to other acidic or basic supports like CaO, MgO, SiO₂, ZrO₂, and TiO₂. thieme-connect.com γ-Al₂O₃ has been identified as the optimal support. acs.org

Palladium Nanoparticle Size: The presence of palladium nanoparticles with a wide range of sizes (average particle size of 2.8 nm) is a key factor for the catalyst's high activity. acs.org

Bimetallic Systems: A cooperative effect between palladium and zinc has been observed for the dehydrogenative condensation of unactivated 1,2-diols. Pd-Zn bimetallic materials have demonstrated good activity and selectivity. acs.org

Below is a table summarizing the performance of different supported palladium catalysts.

| Catalyst Support | Catalytic Activity | Reference |

| Alumina (Al₂O₃) | High | thieme-connect.com |

| Calcium Oxide (CaO) | Inferior to Al₂O₃ | thieme-connect.com |

| Magnesium Oxide (MgO) | Inferior to Al₂O₃ | thieme-connect.com |

| Silicon Dioxide (SiO₂) | Inferior to Al₂O₃ | thieme-connect.com |

| Zirconium Dioxide (ZrO₂) | Inferior to Al₂O₃ | thieme-connect.com |

| Titanium Dioxide (TiO₂) | Inferior to Al₂O₃ | thieme-connect.com |

Optimizing reaction parameters is essential for maximizing the yield of imidazolones in the palladium-catalyzed dehydrogenative condensation.

Solvent: The choice of solvent significantly impacts the reaction outcome. Dibutyl ether and o-xylene (B151617) have been identified as optimal solvents, affording excellent yields. acs.org

Temperature: A reaction temperature of 150 °C has been found to be optimal for achieving high yields. acs.orgthieme-connect.com

Concentration: An initial urea (B33335) concentration between 0.5 and 0.75 M leads to excellent yields of the imidazolone (B8795221) product. acs.org

Catalyst Loading: Good yields are obtained with a palladium concentration greater than 0.5 mol%, with 2 mol% being the optimum amount. acs.org

The reaction demonstrates good tolerance to air, which is a significant practical advantage. acs.org Kinetic studies have shown that the reaction is first order with respect to the urea, the diol, and the palladium catalyst. acs.org

The following table details the optimized reaction parameters for the palladium-catalyzed synthesis of imidazolones.

| Parameter | Optimal Condition | Reference |

| Solvent | Dibutyl ether or o-xylene | acs.org |

| Temperature | 150 °C | acs.org |

| Urea Concentration | 0.5 - 0.75 M | acs.org |

| Pd Catalyst Loading | 2 mol % | acs.org |

Gold Catalysis in the Solid-Phase Synthesis of Imidazolidin-2-ones from Propargylureas

The synergy of homogeneous gold catalysis and solid-phase synthesis has emerged as a potent and efficient strategy for creating libraries of drug-like heterocyclic compounds, including imidazolidin-2-ones. conicet.gov.aracs.org This methodology leverages the unique ability of gold catalysts to activate carbon-carbon triple bonds, facilitating intramolecular cyclization reactions. conicet.gov.ar

A notable application involves the cycloisomerization of propargylureas anchored to a solid support. mdpi.com In this approach, polymer-supported amino acids are derivatized with various alkyne functionalities and combined with tosyl- or phenylureas. conicet.gov.aracs.org The subsequent gold-catalyzed reaction proceeds with high chemo- and regioselectivity, exclusively favoring C-N bond formation to yield the desired imidazolidin-2-one core. conicet.gov.aracs.org This contrasts with some solution-phase syntheses where gold catalysis can lead to O-cyclization, forming oxazolidin-2-imines, particularly with propargylureas derived from tosyl isocyanates. mdpi.comresearchgate.net However, on a solid support, the 5-exo-dig cyclization pathway is selectively promoted. conicet.gov.armdpi.com

The use of a solid support offers several advantages, including the straightforward purification of intermediates and final products through simple filtration and the ability to use excess reagents to drive reactions to completion. conicet.gov.ar A typical catalytic system for this transformation is AuCl (5 mol%) in a solvent mixture of dichloromethane (B109758) (DCM) and acetonitrile (B52724) (MeCN). mdpi.com The reaction proceeds under mild conditions, efficiently converting the resin-bound propargylureas into imidazolidin-2-ones. mdpi.com Subsequent cleavage from the resin, often with an acid like trifluoroacetic acid (TFA), releases the final product. mdpi.com

Table 1: Screening of Gold Catalysts for Solid-Phase Cycloisomerization conicet.gov.ar

| Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| AuCl | CH₂Cl₂ | rt | 24 | >95 |

| AuCl₃ | CH₂Cl₂ | rt | 24 | >95 |

| Ph₃PAuCl/AgOTf | CH₂Cl₂ | rt | 24 | >95 |

| AuCl | CH₂Cl₂:MeCN (1:1) | 50 | 18 | >95 |

Note: The table illustrates the high efficiency of various gold catalysts in promoting the cycloisomerization of resin-bound propargylureas.

This solid-phase approach, coupled with the selectivity of gold catalysis, provides a robust platform for generating diverse libraries of imidazolidin-2-one derivatives for further biological evaluation. conicet.gov.aracs.orgresearchgate.net

Base-Catalyzed Intramolecular Hydroamidation of Propargyl Ureas

Base-catalyzed intramolecular hydroamidation presents an alternative and effective pathway for the synthesis of imidazolidin-2-ones from propargyl ureas. This method relies on the deprotonation of the urea nitrogen, followed by a nucleophilic attack on the alkyne moiety.

The choice of base is critical for the success of this reaction. Strong, non-nucleophilic organic bases are often employed to facilitate the cyclization while minimizing side reactions. Commonly used bases include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP).

The reaction mechanism involves the base abstracting a proton from the urea nitrogen, generating a urea anion. This anion then undergoes an intramolecular 5-exo-dig cyclization by attacking the proximal carbon of the alkyne. The resulting vinyl anion is subsequently protonated to afford the exocyclic methylene (B1212753) imidazolidin-2-one product. The efficiency and yield of the reaction are highly dependent on the substrate, solvent, and reaction conditions. Optimization of these parameters is crucial for achieving high yields of the desired product.

Cycloaddition Reactions for Dihydroimidazole (B8729859) Ring Formation

Cycloaddition reactions offer a powerful and atom-economical approach to constructing the dihydroimidazole ring system. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct.

One prominent example is the 1,3-dipolar cycloaddition of imidazoline (B1206853) 3-oxides with various dipolarophiles. Imidazoline 3-oxides, which are cyclic nitrones, can be generated in situ from the corresponding 1,2-diamines and aldehydes. These 1,3-dipoles then react with alkynes or alkenes to form isoxazolidine-fused or isoxazoline-fused bicyclic systems. Subsequent transformations, such as reductive N-O bond cleavage, can lead to the formation of functionalized imidazolidin-2-one derivatives. The regioselectivity and stereoselectivity of these cycloadditions can often be controlled by the nature of the substituents on both the nitrone and the dipolarophile.

The reaction of imidazole (B134444) N-oxides with electrophilic reagents, such as acylating or sulfonating agents, can also lead to the formation of imidazol-2-ones through a stepwise mechanism. This transformation often proceeds via an initial attack of the N-oxide oxygen on the electrophile, forming an O-acylated or O-sulfonylated intermediate. This is followed by a nucleophilic attack of a reagent or a solvent molecule at the C2 position of the imidazole ring. Subsequent rearrangement and elimination steps then lead to the formation of the imidazol-2-one core. The precise mechanism can vary depending on the specific electrophile and reaction conditions employed.

Oxidative Cyclization and Dehydrative Strategies

Oxidative cyclization and dehydrative strategies represent another class of methods for the synthesis of 1,3-dihydroimidazol-2-ones. These approaches often involve the formation of the key C-N bonds under oxidative conditions or through the elimination of a small molecule like water.

An example of an oxidative cyclization is the reaction of N,N'-disubstituted ethylenediamines with an oxidizing agent in the presence of a carbonyl source, such as carbon monoxide or a phosgene (B1210022) equivalent. The oxidizing agent facilitates the formation of the urea functionality and the cyclization to the imidazolidin-2-one ring.

Dehydrative cyclization, on the other hand, typically involves the condensation of a 1,2-diamine with a carboxylic acid derivative or a carbonyl compound, followed by an intramolecular cyclization with the elimination of water. For instance, the reaction of an N-substituted ethylenediamine (B42938) with urea at elevated temperatures can lead to the formation of an imidazolidin-2-one through the elimination of ammonia (B1221849) and water. The efficiency of these dehydrative methods can often be enhanced by the use of dehydrating agents or by performing the reaction under conditions that facilitate the removal of water.

Synthesis of 1,3-Dihydroimidazol-2-ones from 4-Arylcarbamoyloxaminoimidazolidine-2-ones

A notable, though less common, synthetic route involves the use of 4-arylcarbamoyloxaminoimidazolidine-2-ones as precursors. Research has shown that a series of 4-aroyl-1,3-dihydro-2H-imidazol-2-ones can be synthesized and evaluated for pharmacological activity. nih.govnih.gov In these studies, the core imidazolone structure is often constructed and subsequently modified. For instance, the synthesis of 4-(4-methoxybenzoyl)-5-methyl-2H-imidazol-one and 1,3-dihydro-4-[4-(methylthio)benzoyl]-5-methyl-2H-imidazol-2-one highlights the derivatization at the 4- and 5-positions of the imidazolone ring. nih.gov While the direct conversion from 4-arylcarbamoyloxaminoimidazolidine-2-ones is a specific transformation, the broader context lies in the multi-step synthesis of highly substituted imidazolone derivatives.

SiO2 Catalyzed Thermal Vacuum Dehydration of Imidazoline N-Oxides

A novel and efficient method for the synthesis of imidazoles involves the silica (B1680970) gel (SiO2) catalyzed thermal vacuum dehydration of imidazoline N-oxides. uludag.edu.tr This method provides a direct route to the aromatized imidazole ring system from its N-oxide precursor. The reaction is typically carried out under vacuum and at elevated temperatures, with silica gel acting as a catalyst to facilitate the dehydration process. This approach is particularly useful for the synthesis of various substituted imidazoles. uludag.edu.tr

Synthesis of Imidazolidinone and Imidazolone Derivatives through Oxidation Using Copper and Air

A significant advancement in the synthesis of imidazolidinones and imidazolones involves the oxidation of imidazolinium, imidazolium (B1220033), and benzimidazolium derivatives using copper and air. acs.orgnih.govorganic-chemistry.org This method is advantageous due to its mild reaction conditions and the use of readily available and environmentally benign oxidants. The reaction proceeds through an in situ generated copper-N-heterocyclic carbene (Cu-NHC) intermediate, which is then oxidized to the corresponding cyclic urea derivative. acs.orgulaval.ca

This copper-catalyzed oxidation has been shown to be effective for a range of substrates, affording moderate to very good yields (53–93%) for many examples. acs.orgnih.govulaval.ca However, sterically hindered substrates tend to give lower yields. acs.orgnih.govorganic-chemistry.org The reaction conditions are compatible with various functional groups, including alkyl, benzyl (B1604629), aryl, primary hydroxy, and acid-sensitive tert-butyloxycarbonyl (Boc) groups, as well as tertiary amines. acs.orgulaval.ca

Table 1: Selected Examples of Copper-Catalyzed Oxidation for the Synthesis of Imidazolidinones and Benzimidazolones

| Substrate (Imidazolium Halide) | Product | Yield (%) |

| Imidazolium Halide Derivative 1 | Imidazolidinone/Benzimidazolone 1 | up to 85 |

| Imidazolium Halide Derivative 2 | Imidazolidinone/Benzimidazolone 2 | 45 |

| 15 Sterically Unhindered Examples | Corresponding Urea Derivatives | 53-93 |

| 3 Sterically Hindered Examples | Corresponding Urea Derivatives | Low |

Data sourced from Organic Letters. acs.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, have been increasingly applied to the synthesis of this compound and its derivatives.

Solvent-Free Synthesis of Diimines as Precursors

One green approach involves the solvent-free synthesis of diimines, which can serve as precursors to the imidazolone ring system. researchgate.net Microwave-assisted, solvent-free synthesis of symmetrical bis-imines from the reaction of dialdehydes with monoamines or diamines with monoaldehydes has been reported. researchgate.net This method, often catalyzed by p-toluenesulfonic acid, is characterized by short reaction times, good yields, and simple workup procedures. researchgate.net The resulting diimines can then be further elaborated to form the desired heterocyclic products. The development of solvent- and catalyst-free methods for preparing related heterocyclic compounds, such as dihydrobenzimidazoles, further underscores the trend towards more environmentally friendly synthetic protocols. rsc.org

Atom-Economical and Environmentally Benign Methodologies

Atom economy is a key principle of green chemistry that aims to maximize the incorporation of all materials used in the process into the final product. A notable atom-economical method for synthesizing imidazolones is the dehydrogenative condensation of ureas and 1,2-diols. acs.orgcsic.es This process, often catalyzed by heterogeneous palladium catalysts supported on materials like alumina, is highly efficient and produces only water and dihydrogen as byproducts. acs.orgcsic.es

This methodology has demonstrated broad applicability, with the synthesis of over 25 different imidazolones in moderate to good yields. acs.orgcsic.es The reaction can be conducted under air, which is a significant practical advantage. acs.org The mechanism is believed to involve the initial dehydrogenation of the 1,2-diol to an α-hydroxy ketone, followed by condensation with the urea. acs.org

Synthesis from Imidazole Precursors and Related Heterocycles

The synthesis of 1,3-dihydroimidazol-2-ones can also be achieved starting from imidazole precursors or other related heterocycles. One straightforward method is the alkylation of imidazoles to form 1,3-disubstituted imidazolium salts, which can then be converted to imidazolones. thieme-connect.de This typically involves the deprotonation of the imidazole with a base, followed by reaction with an alkylating agent. thieme-connect.de

Furthermore, imidazolium salts can be directly oxidized to imidazolones using various reagents. As previously mentioned, the copper and air system is a mild and effective option. acs.orgnih.govorganic-chemistry.org Other methods for the synthesis of imidazolin-2-ones include the reaction of α-aminoacetophenone hydrochlorides with aryl isocyanates in a one-pot synthesis. researchgate.net The parent compound, 1,3-dihydro-2H-imidazol-2-one, and its derivatives can also be synthesized through modifications of diphenylimidazolidinone precursors. Additionally, reactions of imidazole N-oxides with specific reagents can lead to the formation of 1,3-dihydro-2H-imidazol-2-ones. uzh.ch

Desulfurization of 1,3-Dihydroimidazole-2-thiones to 1H-Imidazoles

A prominent method for accessing the imidazole core, a direct precursor to imidazolones, is through the desulfurization of the corresponding 1,3-dihydroimidazole-2-thiones. This transformation effectively replaces the C=S group with a C-H bond, leading to the formation of the aromatic 1H-imidazole ring.

Detailed research has shown that hydrogen peroxide can serve as an effective desulfurizing agent for 1,3-dihydroimidazole-2-thiones. thieme-connect.deresearchgate.netlookchem.com The reaction conditions, particularly the pH of the medium, play a critical role in directing the reaction pathway and influencing the product distribution. thieme-connect.com

Two primary methods have been investigated:

Method A (Acidic Medium): Treatment of 1,3-dihydroimidazole-2-thiones with hydrogen peroxide in an acidic medium primarily yields 1H-imidazole-2-sulfinic acids as the major product, with the desired desulfurized 1H-imidazoles forming as a minor product. thieme-connect.com

Method B (Neutral Medium): Performing the reaction in a neutral medium, such as in ethanol, shifts the product distribution significantly. Under these conditions, the desulfurized 1H-imidazoles become the major products, offering a more direct route to the target scaffold. thieme-connect.com

The yields of the desulfurized imidazole products vary depending on the substituents on the imidazole ring and the reaction conditions employed, as illustrated by the following research findings.

| Starting Thione | Resulting 1H-Imidazole | Yield (Method A) | Yield (Method B) |

| 5-Benzyl-4-ethyl-1,3-dihydroimidazole-2-thione | 5-Benzyl-4-ethyl-1H-imidazole | 10% | 55% |

| 5-Cyclohexylmethyl-4-ethyl-1,3-dihydroimidazole-2-thione | 5-Cyclohexylmethyl-4-ethyl-1H-imidazole | 15% | 52% |

| 5-Benzyl-4-isopropyl-1,3-dihydroimidazole-2-thione | 5-Benzyl-4-isopropyl-1H-imidazole | 12% | 50% |

| 5-Cyclohexylmethyl-4-isopropyl-1,3-dihydroimidazole-2-thione | 5-Cyclohexylmethyl-4-isopropyl-1H-imidazole | 14% | 54% |

| Data sourced from Synthesis 2004, No. 1, pp 0116–0120. thieme-connect.com |

Multi-component Reactions Leading to Imidazolones

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to complex molecules like imidazolones. rsc.orgacs.orgacs.org These reactions build the heterocyclic core and introduce multiple points of diversity in one step.

A notable example is the palladium-catalyzed multi-component reaction for the synthesis of tetrasubstituted imidazolone derivatives. rsc.org This methodology provides an efficient and straightforward strategy for constructing new C-C and C-N bonds in a single step under mild conditions. The reaction typically involves the coupling of a sulfonyl azide, a primary amine, and a methyl α-isocyanoacetate derivative. rsc.org

The reaction proceeds in good to excellent yields and demonstrates a broad substrate scope, accommodating a variety of functional groups on the starting components. This versatility allows for the generation of a diverse library of imidazolone derivatives.

| Primary Amine | Sulfonyl Azide | Methyl α-isocyanoacetate | Yield of Imidazolone Derivative |

| Benzylamine | 4-Methylbenzenesulfonyl azide | Methyl 2-isocyanoacetate | 95% |

| 4-Methoxybenzylamine | 4-Methylbenzenesulfonyl azide | Methyl 2-isocyanoacetate | 96% |

| Aniline | 4-Methylbenzenesulfonyl azide | Methyl 2-isocyanoacetate | 85% |

| 4-Chloroaniline | 4-Methylbenzenesulfonyl azide | Methyl 2-isocyanoacetate | 83% |

| Benzylamine | 4-Bromobenzenesulfonyl azide | Methyl 2-isocyanoacetate | 94% |

| Benzylamine | 4-Methylbenzenesulfonyl azide | Methyl 2-isocyanopropanoate | 91% |

| Data sourced from Organic Chemistry Frontiers 2022, 9, 290-294. rsc.org |

This palladium-catalyzed MCR exemplifies an advanced approach, enabling the rapid assembly of complex imidazolone structures from simple, readily available starting materials.

Chemical Reactivity and Transformation Mechanisms of 1,3 Dihydroimidazol 2 One

Oxidation and Reduction Reactions of the 1,3-Dihydroimidazol-2-one Core

The this compound core can undergo both oxidation and reduction reactions, leading to a range of derivatives. guidechem.com

Oxidation:

Oxidation of this compound can yield imidazolidinedione.

The use of oxidizing agents like hydrogen peroxide can lead to the formation of imidazole (B134444) N-oxides, which are valuable intermediates in organic synthesis.

In the presence of a copper catalyst and an amine, such as propylamine (B44156), 5-hexyl-1,3-dihydroimidazol-2-one undergoes oxidation to form 5-hexylidene-4-propylamino-1,5-dihydroimidazol-2-one. researchgate.net This reaction serves as a model for understanding the cross-linking of histidine and lysine (B10760008) residues in proteins. researchgate.net

The reaction of 2-unsubstituted imidazole N-oxides with 2,2-bis(trifluoromethyl)ethene-1,1-dicarbonitrile can result in the formation of the corresponding imidazol-2-one. uzh.ch

Air oxidation of 2,3-dihydroimidazol-2-ylidenes, which are related to this compound, can lead to the formation of the corresponding urea (B33335) derivatives. psu.edu

Reduction:

Reduction of the this compound core can produce imidazolidine (B613845).

Derivatives such as 4,5-diphenyl-1,3-dihydroimidazol-2-one can be reduced using agents like sodium borohydride (B1222165) to yield various imidazole derivatives.

Electrochemical studies on related p-phenylenediamine-based ureas show that they can undergo a 2-electron oxidation of half of the urea molecules to a quinoidal-diimine cation. nih.govacs.org This process is coupled with a proton transfer to the remaining urea molecules. nih.govacs.org

Substitution Reactions on the Imidazole Ring System

Substitution reactions on the this compound ring system allow for the introduction of various functional groups, significantly altering the compound's properties. guidechem.com

Acylation: this compound can undergo Friedel-Crafts acylation. For instance, reaction with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in nitrobenzene (B124822) yields 4-benzoyl-1,3-dihydro-2H-imidazol-2-one. Other acylating agents like furan-2-carbonyl chloride and thiophene-2-carbonyl chloride react similarly. guidechem.com

Reactions with Aldehydes and Ketones: The synthesis of certain derivatives can involve the condensation of 7-chloroindole (B1661978) with an appropriate aldehyde, followed by cyclization to form the imidazole ring. evitachem.com

Substitution at Nitrogen: The nitrogen atoms in the ring can be substituted. For example, N-substituted 1-amino-2,3-dihydro-1H-imidazole-2-thiones can be synthesized in a one-pot reaction. scialert.net

Halogenation: Halogenating agents can be used for substitution reactions on the imidazole ring. For instance, the chloro group on a substituted imidazolone (B8795221) can undergo nucleophilic substitution. evitachem.com

The position of substituents on the ring can significantly influence the pharmacological activity of the resulting derivatives. nih.govacs.org

Tautomerism and Isomerization Processes in this compound Systems

Tautomerism, the migration of a proton accompanied by a switch of a single and an adjacent double bond, is a key feature of this compound and related systems. chemaxon.com

In the sulfur analogue, 1,3-dihydroimidazole-2-thione, thione-thiol tautomerism is a significant process. scialert.netresearchgate.netscispace.com

The thione form is generally more stable than the thiol form. scialert.netresearchgate.netscispace.com Huckel Molecular Orbital (HMO) calculations support the greater stability of the thione tautomer. scialert.netscispace.com

The equilibrium between the thione and thiol forms can be influenced by the solvent. In the gaseous state, the thiol form may be favored, while the thione form is more prevalent in solution. orientjchem.org

Experimental evidence, such as the preference for N-substitution over S-substitution in certain reactions, further supports the predominance of the thione form. scialert.netscispace.com

Similar tautomeric behavior is observed in related selenium analogues, where the selone form is found to be more stable than the selenol tautomer. acs.org

Intermolecular proton transfer is another important process in cyclic urea systems. nih.govacs.org

In the electrochemical oxidation of some p-phenylenediamine-based ureas, an intermolecular proton transfer occurs from the oxidized species to a neutral molecule. nih.govacs.org

Hydrogen bonding plays a crucial role in facilitating these proton transfer reactions. nih.govbeilstein-journals.org Theoretical studies on related systems have investigated the energetics of intermolecular double proton transfer within hydrogen-bonded dimers. researchgate.net

The formation of hydrogen-bonded complexes can influence the reversibility of redox processes. nih.govacs.org

Ring-Opening Reactions and Degradation Pathways

The imidazole ring of this compound and its derivatives can undergo ring-opening reactions under certain conditions.

The degradation of related imidazolines, such as the drug antazoline, has been studied in aqueous solutions. The degradation mechanism is pH-dependent, with hydrolysis leading to the formation of an N-acylated ethylenediamine (B42938) derivative. researchgate.net

In highly acidic media, the degradation pathway can be more complex, sometimes involving colorful intermediates. researchgate.net

Lewis acid-catalyzed ring-opening cross-metathesis reactions have been developed for cyclic alkenes, which share some structural similarities with the unsaturated backbone of the imidazole ring. acs.org These reactions proceed through the formation and subsequent fragmentation of an oxetane (B1205548) intermediate. acs.org

Reductive ring-opening of 4-fluoroalkyl-2-imidazolines can yield highly functionalized 3-fluoropropane-1,2-diamine derivatives. researchgate.net

Reactions with Specific Reagents and Reaction Conditions

This compound reacts with a variety of specific reagents under defined conditions to yield a diverse range of products. guidechem.com

| Reagent | Reaction Conditions | Product |

| 2,3-dibromo-6,7-dihydro-1H-pyrrolo[2,3-c]azepin-8-one | - | 2,3-dibromo-4-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one guidechem.com |

| Benzoyl chloride | AlCl₃, Nitrobenzene, 60°C | 4-benzoyl-1,3-dihydro-imidazol-2-one guidechem.com |

| Furan-2-carbonyl chloride | - | 4-(furan-2-carbonyl)-1,3-dihydro-imidazol-2-one guidechem.com |

| Thiophene-2-carbonyl chloride | - | 4-(thiophene-2-carbonyl)-1,3-dihydro-imidazol-2-one guidechem.com |

| Diazomethane | Copper-mediated | Cyclopropanated products clockss.org |

| 2,2-Bis(trifluoromethyl)ethene-1,1-dicarbonitrile | Anhydrous conditions | (1,3-dihydroimidazol-2-ylidene)malononitriles uzh.ch |

Reactions with Hydrogen Peroxide

The reaction of this compound and its derivatives with hydrogen peroxide is a significant transformation, often leading to oxidation products. The specific outcome of the reaction can be influenced by the reaction conditions and the substituents on the imidazole ring.

One of the primary reactions involves the oxidation of the corresponding 1,3-dihydroimidazole-2-thiones. Desulfurization of these thiones using hydrogen peroxide in either acidic or neutral media can yield the corresponding 1,3-dihydroimidazol-2-ones or their imidazole counterparts. For instance, 1,3-dihydroimidazole-2-thiones can be desulfurized by hydrogen peroxide to afford 1H-imidazoles. researchgate.net Similarly, the oxidation of 1,3-dihydro-1,3-diisopropyl-4,5-dimethyl-2,3-dihydroimidazole-2-thione with alkaline hydrogen peroxide results in the formation of the corresponding urea (1,3-diisopropyl-4,5-dimethyl-1,3-dihydroimidazol-2-one). znaturforsch.com

The oxidation of substituted 1,3-dihydroimidazol-2-ones can also be achieved. For example, Cu-catalyzed oxidation of 5-hexyl-1,3-dihydroimidazol-2-one in the presence of propylamine leads to the formation of 5-hexylidene-4-propylamino-1,5-dihydroimidazol-2-one, a model for a histidine-lysine cross-link. researchgate.net This suggests that the 2-imidazolone is an intermediate in the formation of this cross-linked adduct. researchgate.net In the absence of an amine, the principal oxidation product is the 2-imidazolone itself. researchgate.net

Furthermore, some derivatives of 2H-imidazol-2-one can be oxidized by hydrogen peroxide to form imidazole N-oxides, which are valuable intermediates in organic synthesis.

It is important to note that while hydrogen peroxide is a common oxidizing agent for these transformations, other reagents can also be employed. The table below summarizes the key aspects of the reaction of this compound derivatives with hydrogen peroxide.

| Reactant | Reagent | Product | Reference |

| 1,3-Dihydroimidazole-2-thiones | Hydrogen Peroxide | 1H-Imidazoles | researchgate.net |

| 1,3-Dihydro-1,3-diisopropyl-4,5-dimethyl-2,3-dihydroimidazole-2-thione | Alkaline Hydrogen Peroxide | 1,3-Diisopropyl-4,5-dimethyl-1,3-dihydroimidazol-2-one | znaturforsch.com |

| 5-Hexyl-1,3-dihydroimidazol-2-one | Cu-catalyzed Hydrogen Peroxide, Propylamine | 5-Hexylidene-4-propylamino-1,5-dihydroimidazol-2-one | researchgate.net |

| 2H-Imidazol-2-one derivatives | Hydrogen Peroxide | Imidazole N-oxides |

N-Substitution and Derivatization

The two nitrogen atoms of the this compound ring are primary sites for functionalization. The introduction of substituents at these positions is a critical step in modulating the properties of the resulting molecules and is foundational for the synthesis of N-heterocyclic carbene precursors.

The substitution of the N-H protons with alkyl or aryl groups is typically the initial step in the synthesis of more complex derivatives. These reactions can be achieved through various established methods.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms can be accomplished through nucleophilic substitution reactions. This process generally involves the deprotonation of the N-H group with a suitable base to form a more nucleophilic amide anion, which then reacts with an alkyl halide. Common bases used for this purpose include sodium hydride (NaH) and potassium carbonate (K₂CO₃). thieme-connect.de The reaction sequence can be controlled to achieve mono- or di-alkylation. For instance, the reaction of 1,3-dihydro-2H-benzimidazol-2-one, a related structure, with alkyl halides under phase transfer catalysis conditions has been shown to produce both N-mono- and N,N'-disubstituted products in excellent yields. researchgate.net A similar strategy can be applied to the this compound core.

N-Arylation: The formation of N-aryl bonds typically requires transition metal catalysis. Copper- and palladium-catalyzed reactions are the most common methods for the N-arylation of imidazoles and related heterocycles. organic-chemistry.orgmit.edu For example, the copper-catalyzed Ullmann condensation involves the reaction of the heterocycle with an aryl halide in the presence of a copper catalyst, often CuI, a ligand such as a diamine, and a base. Palladium-catalyzed Buchwald-Hartwig amination is another powerful method for forming N-aryl bonds and has been successfully applied to the N-arylation of unsymmetric imidazoles with high regioselectivity. mit.edu These methods allow for the introduction of a wide range of substituted aryl groups onto the nitrogen atoms of the dihydroimidazolone ring.

N-Heterocyclic carbenes are a class of stable singlet carbenes that have become indispensable ligands in organometallic chemistry and catalysis. scripps.edu The derivatives of this compound, particularly the saturated imidazolidin-2-ylidenes, are among the most effective and widely used NHCs. The synthesis of these NHCs proceeds through the formation of an imidazolium (B1220033) or imidazolidinium salt precursor, which is then deprotonated to yield the free carbene.

The general synthetic pathway to an NHC from a this compound backbone involves the N,N'-disubstitution as described above, followed by modification of the C2-carbonyl group. However, a more common and efficient route to the direct precursors of these NHCs, the azolium salts, starts with N,N'-disubstituted diamines. wikipedia.orgpageplace.de These diamines can be viewed as the reduced analogues of N,N'-disubstituted 1,3-dihydroimidazol-2-ones. The diamine is cyclized with a one-carbon source, such as triethyl orthoformate or formaldehyde (B43269), to form the corresponding imidazolidinium or imidazolium salt. wikipedia.orgpageplace.de Deprotonation of this salt with a strong base (e.g., NaH, KHMDS) generates the neutral NHC ligand. scripps.edu

Sterically bulky NHC ligands are highly sought after for their ability to stabilize reactive metal centers and promote challenging catalytic transformations. Among the most prominent examples are IMes, IPr, and their saturated analogue, SIPr. researchgate.netrsc.org

IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): The precursor to IMes, the 1,3-dimesitylimidazolium cation, is synthesized through a multi-step process. The synthesis begins with the condensation of 2,4,6-trimethylaniline (B148799) with glyoxal (B1671930) to yield a diimine. Subsequent reaction with formaldehyde in the presence of an acid catalyst leads to the formation of the desired imidazolium salt. wikipedia.org

IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene): The synthesis of IPr follows a similar pathway to that of IMes, starting from 2,6-diisopropylaniline. The protocol for preparing the IPr·HCl imidazolium salt is known to be robust and scalable. rsc.org

SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene): As a saturated NHC, the synthesis of the SIPr precursor starts from N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diamine. This diamine is cyclized by heating with triethyl orthoformate to form the imidazolidinium salt. wikipedia.org This method is a common route for preparing saturated five-membered NHC precursors.

The final step in generating the free carbene for all these examples is the deprotonation of the corresponding azolium salt with a strong base.

| NHC Ligand | Precursor Salt | Key Starting Materials | General Synthetic Method |

|---|---|---|---|

| IMes | 1,3-Dimesitylimidazolium chloride | 2,4,6-Trimethylaniline, Glyoxal, Formaldehyde | Condensation to diimine, followed by acid-catalyzed cyclization with formaldehyde. wikipedia.org |

| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | 2,6-Diisopropylaniline, Glyoxal, Formaldehyde | Condensation to diimine, followed by acid-catalyzed cyclization with formaldehyde. rsc.org |

| SIPr | 1,3-Bis(2,6-diisopropylphenyl)imidazolidinium chloride | N,N'-Bis(2,6-diisopropylphenyl)ethane-1,2-diamine, Triethyl orthoformate | Cyclization of the diamine with a C1 source. wikipedia.org |

The utility of NHC ligands in catalysis is largely dictated by their electronic and steric profiles, which can be finely tuned by modifying the substituents on the nitrogen atoms and the backbone of the heterocyclic ring.

Electronic Properties: NHCs are generally characterized as strong σ-donating ligands, a property attributed to the involvement of the nitrogen lone pairs in stabilizing the carbene center. researchgate.net The degree of saturation in the heterocyclic backbone significantly influences these properties. Saturated NHCs, such as SIPr and SIMes, which are derived from the this compound (imidazolidine) core, are generally stronger σ-donors and more effective π-acceptors compared to their unsaturated imidazol-2-ylidene counterparts like IPr and IMes. st-andrews.ac.ukkaust.edu.sa This enhanced donor capacity can lead to more stable metal complexes and higher catalytic activity. The electronic properties of NHCs can be experimentally measured using techniques such as infrared (IR) spectroscopy of their metal-carbonyl complexes or through electrochemical methods like cyclic voltammetry. nih.gov

Steric Effects: The steric bulk of an NHC ligand is a critical parameter that influences the coordination environment of the metal center, affecting catalytic activity, selectivity, and the stability of catalytic intermediates. nih.gov The size of the N-aryl or N-alkyl substituents dictates the steric hindrance around the metal. This steric bulk is often quantified using the "percent buried volume" (%Vbur), which calculates the percentage of the space around the metal atom that is occupied by the ligand. researchgate.net Ligands like IPr and SIPr, with their bulky 2,6-diisopropylphenyl groups, have large %Vbur values, providing significant steric protection to the metal center. This steric shielding can prevent ligand dissociation, inhibit the formation of undesired dimeric species, and control the access of substrates to the catalytic site, thereby influencing regioselectivity. nih.gov

| Ligand | Backbone Type | General Electronic Character | General Steric Character |

|---|---|---|---|

| IMes | Unsaturated (Imidazole) | Strong σ-donor. researchgate.net | Bulky due to mesityl groups. |

| IPr | Unsaturated (Imidazole) | Strong σ-donor, similar to IMes. researchgate.net | Very bulky due to diisopropylphenyl groups. |

| SIMes | Saturated (Imidazolidine) | Stronger σ-donor and better π-acceptor than IMes. st-andrews.ac.ukkaust.edu.sa | Bulky, similar to IMes. |

| SIPr | Saturated (Imidazolidine) | Stronger σ-donor and better π-acceptor than IPr. st-andrews.ac.ukkaust.edu.sa | Very bulky, similar to IPr. |

Formation of N-Heterocyclic Carbene (NHC) Ligands from this compound Precursors

C-Substitution and Annulation Reactions

While N-substitution is more common, modification of the carbon backbone (C4 and C5 positions) of the this compound ring provides another avenue for creating structural diversity.

Substitution at the C4 and C5 positions can be achieved either by constructing the ring from appropriately substituted precursors or by post-functionalization of a pre-formed ring.

One synthetic approach involves the condensation of a substituted α-aminoketone with a cyanate (B1221674) or isothiocyanate. For example, 4-tert-butyl-1,3-dihydroimidazol-2-ones have been synthesized starting from 1-amino-3,3-dimethylbutan-2-one. sci-hub.se This strategy incorporates the desired alkyl group at the C4 (or C5) position from the outset.

Direct functionalization of the heterocyclic ring is also possible. For instance, 4-alkyl-1,3-dihydroimidazol-2-ones can undergo Friedel-Crafts acylation with benzoyl chloride in the presence of aluminum chloride. sci-hub.se This reaction introduces a benzoyl group, a phenyl-containing substituent, at the 5-position of the ring. The yield of such reactions can be influenced by the steric hindrance of existing substituents on the ring. sci-hub.se

Annulation reactions, which involve the formation of a new ring fused to the existing heterocycle, represent a more advanced functionalization strategy. It has been shown that 4,5-dihydroimidazolium ylides can participate in 1,3-dipolar cycloaddition reactions with electron-deficient alkenes. rsc.org This process leads to the formation of fused hexahydropyrrolo[1,2-a]imidazoles, effectively building a new five-membered ring onto the original dihydroimidazole (B8729859) framework. rsc.org

Functionalization Strategies and Derivative Synthesis of 1,3 Dihydroimidazol 2 One

The 1,3-dihydroimidazol-2-one core, also known as ethyleneurea, serves as a versatile scaffold for the synthesis of a wide array of functionalized derivatives. These modifications can be broadly categorized into reactions involving the nitrogen atoms, the carbonyl group, and the carbon backbone of the imidazole (B134444) ring. Such derivatizations are crucial for tuning the molecule's properties for various applications.

Applications of 1,3 Dihydroimidazol 2 One in Catalysis and Materials Science

1,3-Dihydroimidazol-2-one as Ligands in Organometallic Catalysis

Derivatives of this compound, specifically the N-heterocyclic carbenes (NHCs) formed by deprotonation, have become a cornerstone in the field of organometallic catalysis. researchgate.net These NHC ligands, often called Wanzlick-Arduengo type carbenes, are valued for their unique electronic and steric properties that can be readily tuned. tcichemicals.comisca.me By introducing bulky substituents on the nitrogen atoms, such as 2,6-diisopropylphenyl groups, stable, isolable carbenes like 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) and its saturated counterpart, 1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene (SIPr), can be synthesized. tcichemicals.comwikipedia.org These ligands form strong bonds with a wide variety of transition metals, creating stable and highly active catalysts. rsc.orgpageplace.de Metal-NHC complexes are now employed in a vast array of chemical transformations, including critical C-C and C-N bond-forming cross-coupling reactions, metathesis, and hydrogenation. tcichemicals.comresearchgate.netnih.gov Their performance often surpasses that of traditional tertiary phosphine (B1218219) ligands, making them indispensable tools for synthetic chemists in both academic and industrial settings. nih.govnih.gov

Role of NHC Ligands in Stabilizing Metal Centers and Enhancing Catalytic Activity

N-heterocyclic carbenes derived from this compound are exceptional ligands in organometallic catalysis due to their distinct electronic and steric characteristics, which allow them to effectively stabilize metal centers and boost catalytic performance. nih.govresearchgate.net

Electronic Effects: NHCs are strong σ-donating ligands, a property that facilitates crucial steps in catalytic cycles, such as oxidative addition. nih.govnih.gov This strong electron donation increases the electron density on the metal center, which can promote the cleavage of bonds in substrate molecules. researchgate.netnih.gov Unlike phosphine ligands, the metal-NHC bond is surprisingly robust and resistant to oxidative decomposition, making these complexes highly stable even under harsh reaction conditions. researchgate.net This stability contributes to a long catalyst lifetime and high turnover numbers. tcichemicals.com

Steric Effects: The steric bulk of NHC ligands is highly tunable by modifying the substituents on the nitrogen atoms (the "wingtips"). wikipedia.orgnih.gov Bulky groups, like the diisopropylphenyl moieties in IPr and SIPr, create a sterically hindered environment around the metal center. tcichemicals.com This steric shielding serves several purposes:

It protects the metal center from deactivating side reactions. nih.gov

It promotes the formation of coordinatively unsaturated, monoligated metal species, which are often the true catalytically active species. researchgate.net

The combination of strong σ-donation and tunable steric bulk allows for the precise modulation of a catalyst's stability, reactivity, and selectivity for a specific transformation. researchgate.netnih.gov This has led to the development of highly efficient catalysts for previously challenging reactions. nih.gov

Applications in Cross-Coupling Reactions

Palladium and nickel complexes bearing NHC ligands derived from this compound are highly effective catalysts for various cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The unique properties of these ligands lead to catalysts with high stability and activity, often enabling reactions with previously unreactive or challenging substrates like aryl chlorides. researchgate.netacs.org

The Suzuki-Miyaura coupling, a versatile method for forming C-C bonds between organoboron compounds and organic halides, greatly benefits from the use of NHC-palladium catalysts. nih.govlibretexts.org The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. yonedalabs.com NHC ligands stabilize the palladium center throughout this process and accelerate the key steps. researchgate.netnih.gov For instance, well-defined (NHC)Pd(II) precatalysts have demonstrated remarkable activity and stability, allowing for challenging couplings, such as the synthesis of sterically hindered tetra-ortho-substituted biaryls, to proceed efficiently. nih.gov These catalysts are often effective under mild conditions and can be used with a broad range of substrates, including those with sensitive functional groups. nih.govnih.gov

The table below summarizes representative examples of Suzuki-Miyaura reactions catalyzed by palladium complexes with ligands derived from this compound.

| Catalyst/Precatalyst | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Pd(OAc)₂ / IPr·HCl | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 98 | rsc.org |

| (IPr)Pd(allyl)Cl | 1-Bromo-4-tert-butylbenzene | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene | 100 | 95 | nih.gov |

| (SIPr)Pd(cinnamyl)Cl | 2-Bromotoluene | 2-Methylphenylboronic acid | K₃PO₄ | Toluene | 25 | 94 | nih.gov |

The Kumada coupling is a cross-coupling reaction that forms carbon-carbon bonds by reacting an organic halide with a Grignard reagent, typically catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.org NHC ligands have proven effective in this transformation, particularly in nickel-catalyzed systems. The strong σ-donating nature of the NHC ligand is crucial for stabilizing the nickel catalyst and facilitating the oxidative addition of the organic halide. rsc.org NHC-Ni complexes can effectively couple a range of aryl and vinyl chlorides with Grignard reagents at ambient temperatures. rsc.org The use of these ligands has expanded the scope of the Kumada coupling, allowing for high yields even with sterically demanding substrates or those containing functional groups that might be incompatible with other catalyst systems. organic-chemistry.orgresearchgate.net

The table below presents examples of Kumada coupling reactions using catalysts with this compound derived ligands.

| Catalyst System | Aryl Halide | Grignard Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ni(acac)₂ / IPr·HCl | 4-Chlorotoluene | Phenylmagnesium bromide | THF | 67 | 98 | acs.org |

| Ni(cod)₂ / SIPr·HCl | Chlorobenzene | n-Butylmagnesium chloride | THF | 65 | 95 | rsc.org |

| (IPr)Ni(allyl)Cl | 2-Chloropyridine | Phenylmagnesium bromide | Dioxane | 25 | 92 | rsc.org |

The amination of aryl chlorides, which are abundant and inexpensive starting materials, is a challenging but important transformation. Nickel complexes stabilized by NHC ligands derived from this compound have emerged as powerful catalysts for this reaction. acs.orgacs.org In particular, the saturated (dihydroimidazol-2-ylidene) ligands, such as SIPr, which are more σ-donating than their unsaturated counterparts, significantly increase the activity of the nickel catalyst. acs.org A catalyst system generated in situ from a Ni(0) source, the imidazolium (B1220033) salt precursor (e.g., SIPr·HCl), and a strong base like sodium tert-butoxide can effectively couple a wide variety of aryl chlorides with both cyclic and acyclic secondary amines, as well as anilines, providing the desired arylamine products in good to excellent yields. acs.orgacs.org This method offers a valuable alternative to more common palladium-catalyzed amination reactions. acs.org

The table below shows results from the nickel-catalyzed amination of aryl chlorides.

| Catalyst System | Aryl Chloride | Amine | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ni(cod)₂ / SIPr·HCl | Chlorobenzene | Morpholine | NaO-t-Bu | THF | 94 | acs.org |

| Ni(cod)₂ / IPr·HCl | Chlorobenzene | Morpholine | NaO-t-Bu | THF | 90 | acs.org |

| Ni(cod)₂ / SIPr·HCl | 4-Chloroanisole | Dibutylamine | NaO-t-Bu | THF | 95 | acs.org |

| Ni(cod)₂ / SIPr·HCl | 2-Chlorotoluene | Aniline | NaO-t-Bu | THF | 85 | acs.org |

Hydrogenation Reactions

While cross-coupling reactions are a major application, metal complexes featuring NHC ligands derived from this compound also serve as effective catalysts in hydrogenation reactions. tcichemicals.comresearchgate.net The strong M-NHC bond ensures the stability of the catalyst under the reductive conditions of hydrogenation. researchgate.net These catalysts have been used for the hydrogenation of various substrates. For example, iridium-NHC complexes have shown high activity in the hydrogenation of alkenes. Similarly, ruthenium-NHC catalysts are known to be effective for the hydrogenation of ketones and other unsaturated functional groups. The modular nature of the NHC ligand allows for the optimization of the catalyst to achieve high selectivity, such as in asymmetric hydrogenation when chiral NHC ligands are employed.

Olefin Metathesis Reactions, Including Photoinitiated Processes

Derivatives of this compound are central to the advancement of olefin metathesis, a powerful carbon-carbon double bond forming reaction. Specifically, 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene is a key ligand in a highly active family of ruthenium-based catalysts. acs.orgnih.govacs.org These catalysts demonstrate increased activity in ring-closing metathesis (RCM) reactions compared to earlier generations of catalysts. acs.orgorganic-chemistry.org

A significant advantage of these ruthenium complexes is their tolerance to air and water, which simplifies handling and experimental setup. organic-chemistry.org They have proven effective for the synthesis of di-, tri-, and even tetrasubstituted cycloolefins, achieving high yields with catalyst loadings as low as 0.05 mol%. acs.orgorganic-chemistry.org The synthesis of these catalysts involves the reaction of the in situ-generated 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene ligand with a ruthenium precursor like RuCl2(=CHPh)(PCy3)2. organic-chemistry.org

Table 1: Performance of 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene Ruthenium Catalysts in RCM

| Substrate | Product | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|

| Diethyl diallylmalonate | Diethyl cyclopent-3-ene-1,1-dicarboxylate | 0.05 | >98 |

| N,N-diallyl-4-methylbenzenesulfonamide | 1-tosyl-2,3,6,7-tetrahydro-1H-azepine | 0.1 | 95 |

| 1,6-Heptadien-4-ol | 4,5-dihydrooxepine | 5.0 | 85 |

Data compiled from studies on ruthenium-based olefin metathesis catalysts. acs.orgorganic-chemistry.org

Recent developments have also focused on photoinitiated olefin metathesis . acs.org This approach offers spatial and temporal control over the catalytic reaction. Photoinitiated Ring-Opening Metathesis Polymerization (photoROMP) utilizes latent ruthenium catalysts that become active upon irradiation with light, often in the presence of a photosensitizer. acs.orgacs.org This technique is particularly valuable for applications like stereolithographic 3D printing, where it enables the rapid curing of olefinic resins into complex structures. acs.org While early methods relied on UV light, newer systems are being developed to operate with visible light, enhancing safety and energy efficiency. acs.orgnih.gov

Copper-Catalyzed Boracarboxylation of Vinyl Arenes

In the realm of copper catalysis, N-heterocyclic carbene ligands derived from this compound have been instrumental in advancing the boracarboxylation of vinyl arenes. organic-chemistry.orgacs.org This reaction involves the addition of both a boron unit and a carboxyl group across a carbon-carbon double bond, yielding valuable boron-functionalized α-aryl carboxylic acids. organic-chemistry.orgacs.org

Research has shown that strongly σ-donating NHC ligands significantly enhance the efficiency of this transformation. organic-chemistry.orgdatapdf.com For instance, using ICyCuCl (where ICy is 1,3-bis(cyclohexyl)imidazol-2-ylidene) as the catalyst, the boracarboxylation of styrene (B11656) can achieve yields as high as 92%. acs.org The reaction proceeds with high regioselectivity, exclusively producing the α-carboxy-β-boryl isomer. acs.org This method provides a pathway to novel derivatives of nonsteroidal anti-inflammatory drugs (NSAIDs) and other pharmaceutically relevant molecules. organic-chemistry.orgacs.org

Table 2: Effect of Ligand on Copper-Catalyzed Boracarboxylation of Styrene

| Ligand | Catalyst | Yield of Product 2 (%) |

|---|---|---|

| PPh3 | CuCl | 35 |

| PCy3 | CuCl | 65 |

| IPr | CuCl | 88 |

| ICy | CuCl | 92 |

Product 2 refers to the α-carboxy-β-boryl product. Data sourced from studies on regioselective copper-catalyzed boracarboxylation of vinyl arenes. acs.orgdatapdf.com

Role in Organocatalysis

Imidazolidinones, which are saturated derivatives of this compound, are a cornerstone of asymmetric organocatalysis. Developed by David MacMillan, these "MacMillan catalysts" are highly effective for a wide range of enantioselective transformations. tcichemicals.comsigmaaldrich.com They operate by forming a chiral iminium ion with α,β-unsaturated aldehydes, which lowers the LUMO of the substrate and activates it for nucleophilic attack. sigmaaldrich.comrsc.org

This activation mode has been successfully applied to numerous reactions, including:

Diels-Alder reactions tcichemicals.comsigmaaldrich.com

Friedel-Crafts alkylations sigmaaldrich.com

Mukaiyama-Michael additions tcichemicals.com

1,3-dipolar cycloadditions sigmaaldrich.com

Epoxidations tcichemicals.com

These catalysts consistently provide high yields and excellent enantioselectivities, making them powerful tools for the synthesis of complex chiral molecules and natural products. tcichemicals.comrsc.org

Applications in Coordination Chemistry for Metal Complex Formation

The this compound scaffold and its thione/selone analogs are versatile ligands in coordination chemistry. The thione derivative, 1-methylimidazoline-2(3H)-thione, readily forms complexes with various metal(II) ions, including cobalt, zinc, and cadmium. researchgate.net In these complexes, the ligand typically coordinates to the metal center through the sulfur atom. researchgate.net The resulting complexes can have different stoichiometries, such as 1:2 and 1:4 metal-to-ligand ratios, leading to tetrahedral or octahedral geometries. researchgate.net

These metal complexes are of interest for their potential roles in mimicking biological systems and in catalysis. The coordination of these ligands can influence the electronic and steric properties of the metal center, thereby tuning its reactivity.

Potential in Material Science Applications

The robust and stable core of the this compound ring system makes its derivatives promising candidates for advanced materials. A notable application is in the field of high-energy materials. vu.lt By introducing multiple nitro groups onto the benzannulated version of the scaffold (1,3-dihydro-2H-benzimidazol-2-one), researchers have synthesized compounds with significant energetic properties. vu.ltmdpi.com

For example, 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) and its derivatives exhibit high thermal stability, with melting points often exceeding 200 °C. vu.ltmdpi.com Calculated detonation performance for some of these compounds shows they possess energetic characteristics comparable to or exceeding those of traditional explosives like TNT and tetryl. vu.lt Their stability and high energy content suggest potential applications as thermostable energetic materials. vu.ltmdpi.comresearchgate.net

Table 3: Properties of Energetic Benzimidazol-2-one (B1210169) Derivatives

| Compound | Melting Point (°C) | Crystal Density (g/cm³) | Application |

|---|---|---|---|

| 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) | 315 | 1.767 | Thermostable energetic material |

| 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO) | 272 | 1.82 | Thermostable energetic material |

Data from studies on novel 1,3-dihydro-2H-benzimidazol-2-one nitro and nitramino derivatives. vu.ltmdpi.com

Biological and Medicinal Chemistry Applications of 1,3 Dihydroimidazol 2 One Derivatives

Enzyme Inhibition Studies

Derivatives of 1,3-dihydroimidazol-2-one have been investigated for their ability to modulate the activity of various enzymes implicated in human disease. These studies span from inflammatory processes to the regulation of nucleotide metabolism.

Inhibition of Lipoxygenases (ALOX15) and Inflammatory Processes

Lipoxygenases, such as arachidonate (B1239269) 15-lipoxygenase (ALOX15), are key enzymes in the biosynthesis of inflammatory mediators from polyunsaturated fatty acids. Their inhibition is a therapeutic strategy for managing inflammatory diseases. While various classes of compounds, including certain urea (B33335) derivatives, have been explored as lipoxygenase inhibitors, current scientific literature does not provide direct evidence for the inhibition of ALOX15 by compounds specifically featuring the this compound core. The role of ALOX15 in inflammation is well-established, driving processes like eosinophil-mediated airway inflammation, but the potential for its direct modulation by this particular class of heterocyclic compounds remains an area for future investigation.

Modulation of GABAA Receptors for Anxiolytic Properties

Gamma-aminobutyric acid type A (GABAA) receptors are the primary targets for anxiolytic drugs like benzodiazepines, which act as positive allosteric modulators to enhance the inhibitory effects of GABA in the central nervous system. The development of novel GABAA receptor modulators is an active field of research aimed at achieving anxiolytic effects with fewer side effects. However, a review of the available scientific literature does not indicate that derivatives of this compound have been specifically studied or identified as modulators of GABAA receptors for anxiolytic purposes.

Inhibition of CD38 Hydrolase and Cyclase Activities by Soluble Uric Acid Analogs Bearing the this compound Moiety

Recent research has identified a significant role for the this compound moiety in the inhibition of the ectoenzyme CD38. This enzyme is a major regulator of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels in the body. Soluble uric acid (sUA), an endogenous purine (B94841) metabolite, has been identified as a direct inhibitor of both the hydrolase and cyclase activities of CD38. nih.govelifesciences.orgbiorxiv.orgbiorxiv.orgresearchgate.netnih.gov

Studies have demonstrated that soluble uric acid directly inhibits CD38 through a reversible and non-competitive mechanism. nih.govelifesciences.orgbiorxiv.orgresearchgate.netnih.gov This indicates that sUA binds to an allosteric site on the enzyme, rather than the active site where the substrate binds. biorxiv.org This mode of inhibition effectively reduces the enzyme's catalytic efficiency without competing with the NAD+ substrate. The inhibition is reversible, meaning the enzyme's function can be restored if the concentration of the inhibitor decreases. biorxiv.org The inhibitory constant (Ki) for this interaction is in the micromolar range (57.1-93.3 μM), which is within the physiological concentration range of sUA in humans, suggesting that this inhibition is a naturally occurring regulatory mechanism. elifesciences.orgbiorxiv.org

A critical finding from structural comparison studies is that the this compound ring within the uric acid molecule is the primary functional group responsible for CD38 inhibition. nih.govelifesciences.orgbiorxiv.orgbiorxiv.orgresearchgate.netnih.govelifesciences.org When various analogs of soluble uric acid and other purines were tested, only those containing the intact this compound moiety demonstrated inhibitory activity against CD38. nih.govelifesciences.org Other purines that lack this specific heterocyclic ring system did not inhibit the enzyme, highlighting the essential nature of this structural feature for binding and modulation of CD38. nih.govelifesciences.org

Antimicrobial and Antifungal Activities of this compound Derivatives

The this compound scaffold has been utilized as a building block for the synthesis of novel compounds with potential antimicrobial and antifungal properties. Various studies have synthesized and evaluated derivatives, particularly those with substitutions at the N1 and N3 positions and modifications at other positions of the imidazole (B134444) ring.

Research into 1,3-disubstituted-4-thioxoimidazolidin-2-one derivatives revealed that these compounds exhibit a range of antibacterial and antifungal activities. The introduction of different substituents at the N¹ and N³ positions allows for the modulation of their biological effects. Several of these synthesized compounds have shown significant activity against various pathogens. For instance, many of the tested imidazole derivatives displayed noteworthy antifungal activity against Saccharomyces cerevisiae, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 10 µg/mL.

Further studies on related structures, such as 5-imino-4-thioxoimidazolidin-2-one derivatives, also confirmed the antimicrobial potential of this core structure. The presence of the imidazolidinone moiety was found to be a key contributor to the observed biological effects. Among a series of tested compounds, certain derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Specifically, some derivatives displayed notable activity against Bacillus subtilis, Klebsiella pneumoniae, and Candida albicans.

The table below summarizes the antimicrobial activity of selected this compound derivatives against various microbial strains.

| Compound/Derivative Class | Test Organism | Activity/Measurement |

| 1,3-Disubstituted-4-thioxoimidazolidin-2-one derivatives | Saccharomyces cerevisiae | MIC: 1–10 µg/mL |

| 5-Imino-4-thioxoimidazolidin-2-one derivatives | Bacillus subtilis | Significant Activity |

| 5-Imino-4-thioxoimidazolidin-2-one derivatives | Klebsiella pneumoniae | Significant Activity |

| 5-Imino-4-thioxoimidazolidin-2-one derivatives | Candida albicans | Significant Activity |

| 5-Imino-4-thioxoimidazolidin-2-one derivatives | Staphylococcus aureus | Moderate Activity |

| 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one | Various Bacteria & Fungi | High Antimicrobial Activity |

| 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one | Various Bacteria & Fungi | High Antimicrobial Activity |

Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

Derivatives of the this compound core have been investigated for their potential as antimicrobial agents, with notable activity against Gram-positive bacteria such as Staphylococcus aureus. The emergence of multidrug-resistant (MDR) strains, including methicillin-resistant Staphylococcus aureus (MRSA), has necessitated the development of novel antibacterial compounds. mdpi.com Research into various heterocyclic compounds has shown that specific structural modifications can lead to potent antibacterial effects. For instance, certain thiazolidinone derivatives have demonstrated significant bactericidal and anti-biofilm activities against S. aureus. nih.govnih.gov One such derivative, TD-H2-A, exhibited minimum inhibitory concentrations (MICs) ranging from 6.3 to 25.0 µg/mL against various S. aureus strains. nih.gov Similarly, novel triazole-bearing amino acid derivatives have shown promising activity against MDR clinical isolates of S. aureus, with some compounds displaying substantial MIC values compared to reference drugs. nih.gov

The antibacterial efficacy of these compounds often relates to their ability to disrupt essential bacterial processes. For example, some agents have been shown to disrupt bacterial membrane stability and hinder metabolic processes. mdpi.com The ability to combat bacteria within biofilms is also a critical attribute, as biofilm formation contributes to chronic infections and increased antibiotic resistance. nih.govnih.gov Studies have shown that certain derivatives can effectively kill bacteria embedded within mature biofilms, a feature not always present in conventional antibiotics. nih.gov

Antimicrobial Activity of Selected Heterocyclic Derivatives Against S. aureus

| Compound Class | Specific Derivative Example | Target Organism | Observed MIC Range (µg/mL) | Reference |

|---|---|---|---|---|

| Thiazolidinone Derivative | TD-H2-A | S. aureus strains | 6.3–25.0 | nih.gov |

| Nitroimidazole Derivative | Compound 8g | S. aureus | 1 (MIC) / 2 (MBC) | researchgate.net |

| Rhein Derivative | RH17 | S. aureus isolates | 8–16 | mdpi.com |

Structure-Activity Relationships in Antimicrobial Agents

The antimicrobial potency of this compound and related heterocyclic derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the specific molecular features that govern biological activity, guiding the design of more effective agents. dergipark.org.trmdpi.com

For antimicrobial agents, SAR analyses have revealed several key principles:

Influence of Substituents: The nature and position of substituent groups on the core ring system can dramatically alter activity. For pyrimidine (B1678525) derivatives, it has been shown that the substitution of bulkier groups can potentiate antimicrobial activity. dergipark.org.tr Conversely, in other scaffolds, smaller groups may be favored at certain positions to increase activity. dergipark.org.tr

Electronic Effects: The electronic properties of substituents play a crucial role. The introduction of electron-withdrawing groups can enhance antimicrobial activity in some series of compounds. dergipark.org.tr

Lipophilicity: The balance between hydrophilic and lipophilic properties is critical for cell penetration. In flavonoid antibacterials, for example, the presence of a prenyl group was found to enhance activity, suggesting that increased lipophilicity can be beneficial. mdpi.com

Stereochemistry: The three-dimensional arrangement of atoms can be critical for interaction with biological targets. For certain benzimidazole (B57391) derivatives, it was found that only one enantiomer (the 1R,3R form) possessed significant anti-HIV-1 activity, while its mirror image (1S,3S) was inactive, highlighting the importance of specific stereochemistry. uctm.edu

Quantitative structure-activity relationship (QSAR) models are computational tools used to correlate chemical structure with biological activity. dergipark.org.tr These models use steric and electronic parameters to predict the antimicrobial potential of new derivatives, revealing that positive influences from these parameters can enhance the efficacy of compounds like tetrahydroimidazo[1,2-a] pyrimidines. dergipark.org.tr

Anticancer Potential and Apoptosis Induction

Derivatives incorporating the imidazolone (B8795221) scaffold are being explored for their potential as anticancer agents. A primary mechanism through which these compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. nih.gov Apoptosis is a tightly regulated process essential for eliminating damaged or unnecessary cells, and its modulation is a key strategy in cancer therapy. nih.gov

Research has shown that certain 2-thioxoimidazolidin-4-one derivatives exhibit potent cytotoxic effects against liver cancer (HepG2) cells, with IC50 values in the nanomolar range (e.g., 0.017 µM for the most active compound), significantly lower than reference drugs like 5-fluorouracil. nih.gov These compounds can induce apoptosis by activating various cellular pathways. nih.gov For instance, treatment with these derivatives has been shown to cause cell cycle arrest, typically at the G2/M phase, which prevents cancer cells from proliferating. nih.gov

The apoptotic process is mediated by a family of enzymes called caspases. nih.govmdpi.com Active compounds can enhance the expression of pro-apoptotic genes like p53 and caspases (Caspase 3, 8, and 9) while inhibiting anti-apoptotic genes such as Bcl-2. nih.gov Furthermore, some derivatives have been found to inhibit the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer. nih.gov

Anticancer Activity of Imidazolidinone and Related Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|---|